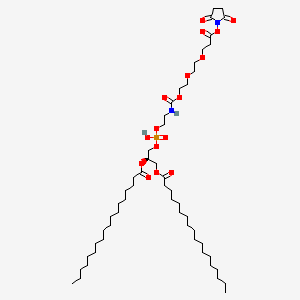

Dspe-peg(2000)-nhs

Description

BenchChem offers high-quality Dspe-peg(2000)-nhs suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dspe-peg(2000)-nhs including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H97N2O16P |

|---|---|

Molecular Weight |

1049.3 g/mol |

IUPAC Name |

[(2R)-3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C53H97N2O16P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(58)67-45-47(70-51(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-72(62,63)68-40-38-54-53(61)66-44-43-65-42-41-64-39-37-52(60)71-55-48(56)35-36-49(55)57/h47H,3-46H2,1-2H3,(H,54,61)(H,62,63)/t47-/m1/s1 |

InChI Key |

UOMVZLMKVICDLI-QZNUWAOFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of DSPE-PEG(2000)-NHS

Structure, Reactivity, and Protocol Optimization for Targeted Drug Delivery [1]

Executive Summary

DSPE-PEG(2000)-NHS is a heterobifunctional phospholipid-polymer conjugate serving as a cornerstone in the formulation of "stealth" liposomes and lipid nanoparticles (LNPs).[1] Its tripartite structure combines a hydrophobic lipid anchor (DSPE), a hydrophilic steric shield (PEG), and a reactive "warhead" (NHS ester) for bioconjugation.[1][2]

This guide provides a rigorous analysis of its molecular architecture and outlines a self-validating protocol for the Post-Insertion Method , the industry standard for functionalizing pre-formed vesicles while preserving ligand integrity.

Molecular Architecture

The efficacy of DSPE-PEG(2000)-NHS relies on the distinct functions of its three structural blocks. Understanding this connectivity is essential for predicting behavior in formulation.

Structural Components[3][4][5]

-

The Anchor (DSPE): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine.[1][2][3] It features two saturated C18 fatty acid chains.[4]

-

Implication: The high phase transition temperature (

) confers bilayer stability and prevents premature "pull-out" of the lipid from the nanoparticle surface in vivo.[1]

-

-

The Spacer (PEG 2000): Polyethylene glycol with a molecular weight of ~2000 Da (approx. 45 monomer units).[1]

-

Implication: This length is the "Goldilocks" zone—sufficient to extend beyond the aqueous boundary layer to reduce opsonization (stealth effect) but short enough to prevent the steric hindrance of the attached ligand.

-

-

The Reactive Head (NHS): N-hydroxysuccinimide ester.[1][2][5][6][7]

Structural Visualization

The following diagram illustrates the linear connectivity and amphiphilic nature of the molecule.

Figure 1: Block diagram of DSPE-PEG(2000)-NHS showing the progression from hydrophobic anchor to reactive terminus.[1][8]

Physicochemical Properties & Reactivity

The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the desired conjugation. Success depends on manipulating pH to favor aminolysis (conjugation) over hydrolysis.[1]

Hydrolysis Kinetics

The half-life of the NHS ester is strictly pH-dependent. At higher pH, the hydroxide ion concentration catalyzes the hydrolysis of the ester bond, rendering the lipid non-reactive.

| Parameter | Condition | Value / Outcome |

| Molecular Weight | Average | ~2800 – 2900 Da |

| Solubility | Organic | Chloroform, Methanol (Excellent) |

| Aqueous | Forms micelles (Critical Micelle Concentration ~1-5 µM) | |

| NHS Half-Life | pH 7.0 (0°C) | 4 – 5 Hours |

| pH 8.6 (4°C) | ~10 Minutes (Critical Risk) | |

| Optimal Reaction | pH Range | 7.2 – 8.0 |

Critical Insight: Never dissolve DSPE-PEG-NHS in aqueous buffer until the exact moment of use. Store as a lyophilized powder or in anhydrous chloroform at -20°C.

Experimental Protocol: The Post-Insertion Method

While DSPE-PEG-NHS can be included during the initial lipid film hydration, this exposes the sensitive NHS group to water for extended periods (during extrusion/sizing).[1]

The Superior Approach: The Post-Insertion Method .[5][6][9][10] This involves preparing pre-formed, sized liposomes first, and then incubating them with DSPE-PEG-NHS micelles.[1] This minimizes hydrolysis exposure and preserves ligand activity.

Workflow Logic

-

Acceptor: Pre-formed Liposomes (e.g., HSPC/Cholesterol).[1][5][6]

-

Process: Temperature-driven insertion of the hydrophobic DSPE tail into the outer leaflet of the liposome bilayer.

Figure 2: The Post-Insertion workflow minimizes NHS hydrolysis by coupling the ligand to the micelle before insertion into the final liposome.[1]

Step-by-Step Methodology

Reagents:

-

Buffer: HEPES or PBS (pH 7.4). DO NOT USE TRIS (Tris contains amines and will quench the NHS ester).[1]

Protocol:

-

Ligand Preparation: Dissolve the targeting ligand in amine-free buffer (pH 7.2–7.5).[1] Ensure protein concentration is high (1–5 mg/mL) to drive reaction kinetics.[1]

-

Lipid Solubilization: Dissolve DSPE-PEG-NHS in dry chloroform. Evaporate solvent under nitrogen to form a thin film. Vacuum dry for 1 hour to remove trace solvent.

-

Micelle Formation & Conjugation: Hydrate the lipid film directly with the Ligand Solution.

-

Quenching: Add a small excess of Glycine or Hydroxylamine to quench unreacted NHS esters (optional but recommended to prevent cross-linking).[1]

-

Post-Insertion:

-

Mix the functionalized micelles with pre-formed, drug-loaded liposomes.

-

Incubate at 60°C for 30–60 minutes . (Note: Temperature must be near the

of the liposomal lipids to allow bilayer fluidity for insertion).

-

-

Purification: Dialyze against PBS (MWCO 300 kDa or appropriate size) to remove free micelles and unconjugated ligand.

Quality Control & Troubleshooting

Validating the structure and activity of DSPE-PEG-NHS is critical before formulation.[1]

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Check storage (must be dry). Ensure buffer pH < 8.[5][6]0. Avoid Tris/Glycine in initial buffer. |

| Liposome Destabilization | High Micelle Concentration | Do not exceed 5–10 mol% of DSPE-PEG-NHS relative to total liposomal lipid.[1] High PEG density can destroy bilayers. |

| Aggregation | Cross-linking | Ensure ligand is not multi-valent or reduce lipid:protein ratio. Quench unreacted NHS groups. |

Storage Standards

-

Temperature: -20°C or -80°C.

-

Atmosphere: Argon or Nitrogen overlay (oxidation of DSPE chains).[1]

-

Handling: Allow vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

References

-

Avanti Polar Lipids. DSPE-PEG(2000) Carboxy NHS Technical Data.[1][8][12] Retrieved from [Link][1]

-

Nakamura, K., et al. (2012).[14] The Post-insertion Method for the Preparation of PEGylated Liposomes.[5][6][9][10] Biol. Pharm.[7] Bull. Retrieved from [Link]

-

NOF Corporation. Activated PEG Phospholipids: SUNBRIGHT® Series. Retrieved from [Link][1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard reference for NHS chemistry).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. crodapharma.com [crodapharma.com]

- 4. DDS by NOF [dds-drug.com]

- 5. encapsula.com [encapsula.com]

- 6. encapsula.com [encapsula.com]

- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DSPE-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 12. DSPE-PEG(2000)羧基NHS Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 13. nofamerica.com [nofamerica.com]

- 14. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DSPE-PEG(2000)-NHS: Properties, Reactions, and Applications in Advanced Drug Delivery

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000], N-hydroxysuccinimide ester (DSPE-PEG(2000)-NHS). It is intended for researchers, scientists, and drug development professionals who are leveraging this versatile heterobifunctional lipid for the surface functionalization of liposomes, nanoparticles, and other drug delivery systems. Herein, we delve into the core chemical properties, reaction mechanisms, and practical applications of DSPE-PEG(2000)-NHS, offering field-proven insights to ensure the successful design and execution of your conjugation strategies.

The Molecular Architecture and Strategic Function of DSPE-PEG(2000)-NHS

DSPE-PEG(2000)-NHS is an amphiphilic molecule meticulously designed for bioconjugation. Its structure comprises three key functional domains:

-

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as a robust hydrophobic anchor. This moiety readily intercalates into the lipid bilayer of liposomes and the hydrophobic cores of micelles and other nanoparticles, ensuring stable incorporation.[1]

-

Polyethylene Glycol (PEG), MW 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker extends from the lipid anchor, creating a hydrated layer on the surface of the nanoparticle. This "stealth" characteristic sterically hinders opsonization and recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life and improving biodistribution.[][3]

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group located at the distal end of the PEG chain. The NHS ester is paramount for covalently conjugating amine-containing ligands, such as proteins, antibodies, peptides, and small molecule drugs, to the nanoparticle surface.[4][5]

The synergy between these components makes DSPE-PEG(2000)-NHS an indispensable tool for developing targeted and long-circulating drug delivery vehicles.[6]

Physicochemical Properties and Specifications

The reliable performance of DSPE-PEG(2000)-NHS in experimental settings is contingent on its quality and well-defined physicochemical characteristics. The following table summarizes the key specifications for this reagent.

| Property | Specification | Significance in Application |

| Appearance | White to off-white powder | Visual confirmation of product integrity. |

| Molecular Weight | ~2800 - 2900 g/mol (average, due to PEG polydispersity) | Critical for calculating molar ratios in conjugation reactions and liposome formulations. |

| Purity | Typically ≥90% or >95%, as specified by the supplier.[7][8] | High purity is essential to minimize side reactions and ensure reproducible conjugation efficiency. |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and DMF.[4][8] Also soluble in warm water and ethanol.[][9] | Dictates the choice of solvent for stock solution preparation and the method of incorporation into aqueous formulations. |

| Storage Conditions | -20°C in a dry, sealed container.[4][7][8] | Essential for preventing the hydrolysis of the NHS ester and maintaining the reactivity of the reagent. Stability is often cited as being at least one year under these conditions.[7][8] |

| Shipping Conditions | Typically shipped at ambient temperature for short durations.[4][7] | The solid form is relatively stable for transit, but long-term storage at -20°C is crucial upon receipt. |

The Amine-Reactive Chemistry of the NHS Ester: Mechanism and Critical Parameters

The cornerstone of DSPE-PEG(2000)-NHS utility is the selective and efficient reaction of its NHS ester with primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable and irreversible amide bond.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of the desired amide linkage.[10]

Caption: Mechanism of NHS ester reaction with a primary amine.

Critical Reaction Parameters

pH: The reaction pH is the most critical factor influencing conjugation efficiency. The optimal pH range for the reaction of NHS esters with primary amines is 8.3-8.5.[11][12] At lower pH values, the primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at pH values significantly above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, competing with the desired conjugation reaction and reducing the yield.[13][14]

Buffer Selection: It is imperative to use an amine-free buffer for the conjugation reaction. Buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer are suitable choices. Tris-based buffers should be avoided as they contain primary amines that will compete with the target ligand for reaction with the NHS ester.[11]

Solvent for Stock Solutions: Due to the susceptibility of the NHS ester to hydrolysis, DSPE-PEG(2000)-NHS should be dissolved in a dry, amine-free aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[11][15] This stock solution can then be added to the aqueous buffered solution of the amine-containing ligand.

Key Applications and Experimental Protocols

DSPE-PEG(2000)-NHS is a cornerstone reagent in the development of functionalized nanocarriers for targeted drug delivery. Below are detailed protocols for its two primary applications.

Surface Functionalization of Pre-formed Liposomes via Post-Insertion

The post-insertion or post-modification technique is a widely used method for attaching targeting ligands to the surface of pre-formed liposomes. This method involves incubating the liposomes with micelles composed of the DSPE-PEG(2000)-ligand conjugate.

Caption: Workflow for liposome surface functionalization.

Step-by-Step Protocol:

-

Preparation of DSPE-PEG(2000)-NHS Stock Solution:

-

Accurately weigh the required amount of DSPE-PEG(2000)-NHS powder in a microcentrifuge tube.

-

Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 10-20 mg/mL. Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.

-

-

Conjugation to an Amine-Containing Ligand (e.g., a Peptide):

-

Dissolve the amine-containing ligand in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to a known concentration.

-

Add the DSPE-PEG(2000)-NHS stock solution to the ligand solution at a specific molar ratio (e.g., 10:1 NHS:ligand). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[11]

-

-

Preparation of Pre-formed Liposomes:

-

Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical formulation might include a structural lipid like HSPC and cholesterol.[16]

-

-

Post-Insertion of the DSPE-PEG-Ligand Conjugate:

-

The DSPE-PEG-ligand conjugate solution can be directly added to the pre-formed liposome suspension.[17]

-

Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposome-forming lipids for 1-2 hours. This facilitates the insertion of the DSPE anchor into the liposome bilayer.

-

-

Purification of Functionalized Liposomes:

-

Remove unconjugated ligand and non-inserted DSPE-PEG-ligand by a suitable purification method such as size exclusion chromatography (gel filtration) or dialysis.

-

Formulation of Functionalized Nanoparticles via Co-formulation

An alternative to post-insertion is the co-formulation method, where DSPE-PEG(2000)-NHS is included in the initial lipid mixture during nanoparticle formation. The NHS groups are then exposed on the surface for subsequent conjugation.

Step-by-Step Protocol:

-

Preparation of the Lipid Mixture:

-

In a round-bottom flask, dissolve the primary structural lipids (e.g., DSPE) and DSPE-PEG(2000)-NHS in a suitable organic solvent (e.g., chloroform). The molar percentage of DSPE-PEG(2000)-NHS will depend on the desired surface density of the reactive groups.

-

-

Formation of NHS-Functionalized Nanoparticles:

-

Remove the organic solvent under reduced pressure to form a thin lipid film.

-

Hydrate the lipid film with an aqueous buffer to form NHS-functionalized liposomes or micelles.

-

-

Conjugation to an Amine-Containing Ligand:

-

Adjust the pH of the nanoparticle suspension to 8.3-8.5 using a suitable amine-free buffer.

-

Add the amine-containing ligand to the suspension.

-

Incubate the reaction mixture for at least 4 hours at room temperature.

-

-

Purification:

-

Purify the functionalized nanoparticles as described in the post-insertion protocol to remove unreacted ligand and any hydrolyzed DSPE-PEG(2000).

-

Quality Control and Characterization of Conjugates

It is crucial to characterize the final functionalized nanoparticles to ensure successful conjugation and to understand their properties. Common analytical techniques include:

-

Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index of the nanoparticles.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which can change upon ligand conjugation.

-

NMR Spectroscopy and Molecular Dynamics: For detailed structural information at the atomic level, including the location of conjugated molecules within a micelle.[18]

-

Chromatographic Methods (e.g., HPLC): To quantify the amount of conjugated ligand.

-

Functional Assays: To confirm that the conjugated ligand retains its biological activity (e.g., receptor binding assays).

Stability and Storage of DSPE-PEG(2000)-NHS

To maintain the reactivity of DSPE-PEG(2000)-NHS, it is imperative to adhere to proper storage conditions. The powder should be stored at -20°C under desiccated conditions.[4][7][8] Avoid frequent freeze-thaw cycles.[] Once dissolved in an organic solvent, it is recommended to use the solution immediately to prevent hydrolysis of the NHS ester.

Conclusion

DSPE-PEG(2000)-NHS is a powerful and versatile tool for the surface engineering of nanoparticles in drug delivery. A thorough understanding of its chemical properties, the nuances of the NHS ester-amine reaction, and meticulous execution of conjugation protocols are paramount for the successful development of targeted nanomedicines. This guide provides the foundational knowledge and practical insights to empower researchers to effectively utilize DSPE-PEG(2000)-NHS in their advanced drug delivery research.

References

-

Creative Biostructure. (n.d.). Immunoliposome preparation kit (-NHS, PEGylated)(Lipo-Im001RG). Retrieved from [Link]

-

Abu-Baker, S., et al. (2018). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. PMC - NIH. Retrieved from [Link]

-

Creative Biolabs. (n.d.). DSPE-PEG-NHS,MW:2000. Retrieved from [Link]

-

Mishra, V., et al. (2021). DSPE-PEG: a distinctive component in drug delivery system. PubMed. Retrieved from [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Nanocs. (n.d.). DSPE-PEG-NHS. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Formicola, B., et al. (2019). a Conjugation reaction of ClTx to DSPE-PEG-NHS. b Graphical... ResearchGate. Retrieved from [Link]

-

Kim, J. Y., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. Retrieved from [Link]

-

ACS Publications. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?. Retrieved from [Link]

-

NIH. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Retrieved from [Link]

Sources

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSPE-PEG2000-NH2 - Echelon Biosciences [echelon-inc.com]

- 4. DSPE-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. echelon-inc.com [echelon-inc.com]

- 10. glenresearch.com [glenresearch.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. encapsula.com [encapsula.com]

- 18. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility-Stability Paradox: A Technical Guide to DSPE-PEG(2000)-NHS

Executive Summary: The Kinetic Challenge

For researchers working with DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000]), solubility is not merely a thermodynamic constant—it is a race against time.

This molecule presents a fundamental Solubility-Stability Paradox :

-

Amphiphilic Nature: The hydrophobic DSPE tail and hydrophilic PEG linker allow self-assembly (micelles/liposomes) in water, but the DSPE tail requires organic assistance for initial monomeric dispersion.

-

Reactive Instability: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive.[1] In the aqueous conditions required for solubility, it immediately begins to hydrolyze (degrade), losing its ability to conjugate with amines.

This guide provides the operational protocols to navigate this paradox, ensuring you achieve high conjugation efficiency before the NHS ester is deactivated.

Part 1: Solubility Profile & Physicochemical Data[2][3][4]

Solvent Compatibility Matrix

The following data aggregates solubility limits from standard synthesis protocols and lipid handling guidelines.

| Solvent Category | Solvent | Solubility Limit | Operational Notes |

| Organic (Polar Aprotic) | DMSO (Dimethyl sulfoxide) | ~80–100 mg/mL | Preferred for Stock. Requires sonication. Hygroscopic—use fresh/dry DMSO only. |

| DMF (Dimethylformamide) | High (>50 mg/mL) | Alternative to DMSO. Easier to remove via evaporation but more toxic. | |

| Organic (Chlorinated) | Chloroform (CHCl₃) | >10 mg/mL | Preferred for Lipid Films. Excellent for dissolving the DSPE tail. Not for direct conjugation. |

| DCM (Dichloromethane) | Soluble | Volatile; useful for film casting. | |

| Alcohols | Methanol / Ethanol | Soluble (Warm) | Use with Caution. Protic solvents can accelerate nucleophilic attack; avoid for long-term storage of NHS. |

| Aqueous | Water / PBS | Micellar Suspension | Kinetic Trap. Soluble due to PEG, but forms micelles above CMC. NHS hydrolysis begins immediately. |

The Critical Micelle Concentration (CMC) Factor

DSPE-PEG(2000)-NHS does not exist as free monomers in water at useful concentrations. It self-assembles into sterically stabilized micelles.[2]

-

CMC in Water: ~1–2 µM (approx. 0.003–0.006 mg/mL).

-

Implication: In almost all conjugation protocols (typically 1–10 mg/mL), the lipid is in micellar form . This means the NHS esters may be displayed on the micelle surface, accessible for conjugation, but the DSPE tails are buried in the core.

Part 2: The Hydrolysis Clock (Stability)

The NHS ester reacts with water (hydrolysis) competing with the desired reaction with primary amines (aminolysis).[3][4][5] You must control pH and Temperature to win this competition.

Hydrolysis Kinetics

-

pH 7.0 @ 0°C: Half-life (

) -

pH 8.0 @ 25°C: Half-life (

) -

pH 8.6 @ 4°C: Half-life (

)

Mechanistic Insight: Hydrolysis is base-catalyzed. While higher pH (8.0–8.5) accelerates the conjugation reaction with amines (by deprotonating lysine residues), it drastically shortens the window of opportunity.

Rule of Thumb: Always dissolve DSPE-PEG(2000)-NHS in an organic solvent first, and introduce it to the aqueous buffer only at the moment of reaction.

Part 3: Operational Protocols

Protocol A: The "Just-in-Time" Conjugation (Post-Insertion/Micelles)

Use this for conjugating ligands to pre-formed liposomes or creating functionalized micelles.

Reagents:

-

DSPE-PEG(2000)-NHS (Store at -20°C, desiccated).[1][7][8][9]

-

Anhydrous DMSO (freshly opened or stored over molecular sieves).

-

Conjugation Buffer: PBS pH 7.4 (Amine-free). Do NOT use Tris or Glycine. [1][7][8]

Step-by-Step:

-

Equilibration: Allow the lipid vial to warm to room temperature before opening to prevent water condensation (approx. 30 mins).

-

Stock Preparation (Organic Phase):

-

Dissolve DSPE-PEG(2000)-NHS in anhydrous DMSO to a concentration of 10 mM (approx. 28 mg/mL).

-

Note: If the solution is cloudy, sonicate briefly (10-30 seconds) in a bath sonicator until clear.

-

-

Reaction Initiation:

-

Add the amine-containing ligand (protein/peptide) to the aqueous Conjugation Buffer.

-

Add the DMSO lipid stock to the aqueous phase.

-

Critical Constraint: Keep final DMSO concentration ≤ 10% (v/v) to avoid denaturing proteins or disrupting lipid structures.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Quenching: Add 1M Glycine or Tris (pH 7.5) to a final concentration of 10-50 mM to stop the reaction.

-

Purification: Dialysis (MWCO appropriate for ligand) or Size Exclusion Chromatography (Sephadex G-25) to remove unreacted lipid/byproducts.

Protocol B: The Lipid Film Method (Liposome Formation)

Use this when incorporating the lipid into the bilayer of a new liposome formulation.

Reagents:

-

Chloroform (CHCl₃).

-

Co-lipids (e.g., DSPC, Cholesterol).

Step-by-Step:

-

Dissolution: Dissolve DSPE-PEG(2000)-NHS and co-lipids in Chloroform.

-

Drying: Evaporate solvent under nitrogen flow to form a thin lipid film. Vacuum desiccate for >4 hours to remove trace solvent.

-

Hydration (The Critical Step):

-

Hydrate the film with a buffer containing the ligand to be conjugated (if doing immediate surface conjugation) OR hydrate with plain buffer (pH 5-6) to preserve NHS, then adjust pH to 7.5-8.0 immediately before adding the ligand.

-

Warning: NHS hydrolysis occurs during the hydration step. Keep temperature as low as possible (above the transition temperature of the bulk lipids) and work fast.

-

Part 4: Visualization of Workflows

The following diagram illustrates the decision logic and critical time-constraints for handling DSPE-PEG(2000)-NHS.

Caption: Operational workflow for DSPE-PEG(2000)-NHS showing the transition from stable organic storage to time-sensitive aqueous reaction steps.

Part 5: Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Precipitation in Aqueous Buffer | DMSO concentration too high or buffer incompatibility. | Keep DMSO <10%.[1] Ensure dropwise addition of lipid to buffer while vortexing. |

| Low Conjugation Efficiency | NHS hydrolysis occurred before amine reaction. | Check pH (must be <8.0 for stability, >7.0 for reactivity). Work faster. Use anhydrous DMSO. |

| Cloudy Stock Solution | Lipid aggregation or cold DMSO. | Sonicate at 40°C for 30s. DSPE tail requires thermal energy to disentangle. |

| Interference | Primary amines in buffer.[1][3][4][7][8] | CRITICAL: Ensure buffer is PBS, HEPES, or Bicarbonate. Never use Tris/Glycine for the reaction step.[1] |

References

-

Thermo Fisher Scientific. NHS and Sulfo-NHS Crosslinking Chemistry.[6] Thermo Fisher Scientific Technical Guide. Link

-

Creative PEGWorks. DSPE-PEG-NHS Solubility and Handling.[11][12] Creative PEGWorks Product Sheet. Link

-

Nanocs. DSPE PEG NHS Technical Data Sheet.[11] Nanocs Inc.[11] Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS ester half-lives and pH dependence).

Sources

- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. confluore.com [confluore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. DSPE-PEG-NHS, MW 2000_TargetMol [targetmol.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. nanocs.net [nanocs.net]

- 12. creativepegworks.com [creativepegworks.com]

A Senior Application Scientist's Guide to DSPE-PEG(2000)-NHS Amine Coupling: Mechanism and Protocol Optimization

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It elucidates the core mechanism of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)) further functionalized with an N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine-containing molecules. Beyond a mere recitation of steps, this guide provides a deep dive into the causality behind experimental choices, ensuring a robust and reproducible bioconjugation strategy.

Deconstructing the Reagent: A Trifecta of Functionality

The power of DSPE-PEG(2000)-NHS lies in the synergistic interplay of its three core components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid serves as the hydrophobic anchor.[1] Its two C18 saturated acyl chains readily intercalate into the lipid bilayer of liposomes or the hydrophobic core of micelles and other nanoparticles.[2] This provides a stable and biocompatible method for integrating the entire conjugate into a drug delivery system.[3][4]

-

PEG(2000) (Polyethylene Glycol, 2000 Da): The PEG linker is a hydrophilic and flexible polymer that confers several critical advantages.[4] It creates a hydrated layer on the surface of nanoparticles, which sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time in vivo.[3][5] This "stealth" characteristic is paramount for effective drug delivery.[2]

-

NHS (N-hydroxysuccinimide) Ester: This is the reactive moiety that enables covalent coupling to primary amines.[6] The NHS ester is an activated carboxyl group that readily reacts with nucleophilic primary amines (such as the ε-amine of lysine residues or the N-terminus of proteins and peptides) to form a stable and irreversible amide bond.[6][7]

The combination of these three components in a single molecule creates a powerful tool for surface functionalization of nanocarriers, allowing for the attachment of targeting ligands such as antibodies, peptides, or other small molecules to enhance site-specific drug delivery.[8][9][10]

The Core Mechanism: Nucleophilic Acyl Substitution

The conjugation of DSPE-PEG(2000)-NHS to a molecule bearing a primary amine is a classic example of nucleophilic acyl substitution.[7] The reaction proceeds through a well-defined, single-step mechanism.[11][12]

The Key Players and Their Roles

-

The Nucleophile: An unprotonated primary amine (-NH₂) on the target molecule (e.g., a lysine residue on a protein).

-

The Electrophile: The carbonyl carbon of the NHS ester on the DSPE-PEG(2000)-NHS molecule.

-

The Leaving Group: The N-hydroxysuccinimide (NHS) group.

Step-by-Step Reaction Pathway

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbonyl carbon of the NHS ester.[6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[6]

-

Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the NHS group as a leaving group.[6] This results in the formation of a highly stable amide bond, covalently linking the DSPE-PEG(2000) to the target molecule.[6]

The following diagram illustrates this fundamental reaction:

Caption: DSPE-PEG(2000)-NHS Amine Coupling Mechanism

Critical Parameters for Successful Conjugation

The efficiency of the amine coupling reaction is not absolute and is influenced by several critical parameters. Understanding and controlling these factors is essential for achieving high conjugation yields and minimizing unwanted side reactions.

The Decisive Role of pH

The pH of the reaction buffer is the most critical factor governing the outcome of the conjugation.[13] It dictates the balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester.[7][14]

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺). In this state, they are no longer nucleophilic and cannot react with the NHS ester.[12][13]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of unprotonated primary amines is available for efficient reaction.[14] Most NHS ester conjugations are performed within this pH window.[14][15] The optimal pH for many applications is around 8.3-8.5.[13]

-

High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester accelerates dramatically.[13][14] While the aminolysis reaction is also faster at higher pH, the rapid degradation of the NHS ester by water can significantly reduce the overall conjugation efficiency.[14][16]

The Competing Reaction: Hydrolysis

The NHS ester group is susceptible to hydrolysis, a reaction with water that renders it inactive.[6][17] The rate of hydrolysis is highly dependent on pH and temperature.[14][16]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~1-4 hours |

| 8.6 | 4 | 10 minutes |

| >9.0 | Room Temperature | Minutes |

Data compiled from multiple sources.[7][14][16]

This data underscores the importance of preparing fresh solutions of DSPE-PEG(2000)-NHS immediately before use and carefully controlling the reaction time, especially at higher pH values.[8][17]

Reaction Stoichiometry and Concentration

The molar ratio of DSPE-PEG(2000)-NHS to the amine-containing molecule is a key parameter to optimize. A molar excess of the NHS ester is often used to drive the reaction to completion, especially when dealing with dilute protein solutions. However, an excessive amount can lead to unwanted modifications if the target molecule has multiple amine groups. The optimal ratio must be determined empirically for each specific application.

Experimental Workflow and Protocol

The following section provides a generalized, yet robust, protocol for the conjugation of an amine-containing molecule (e.g., a protein or peptide) to DSPE-PEG(2000)-NHS, often in the context of liposome surface modification via post-insertion.

Caption: General Experimental Workflow for Amine Coupling

Materials and Buffers

-

DSPE-PEG(2000)-NHS: Store at -20°C with a desiccant.[17] Equilibrate to room temperature before opening to prevent moisture condensation.[17]

-

Amine-Containing Molecule (Protein, Peptide, etc.)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.2-8.5. Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule for reaction. [15][17]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[14]

-

Organic Solvent: Chloroform or a mixture of chloroform and methanol for initial dissolution of the lipid.

-

Purification System: Dialysis cassettes or size-exclusion chromatography (SEC) columns.

Step-by-Step Conjugation Protocol

-

Preparation of the DSPE-PEG(2000)-NHS:

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the protein, peptide, or other amine-containing ligand in the amine-free reaction buffer (e.g., PBS, pH 7.4-8.0) to a known concentration.

-

-

Conjugation Reaction:

-

Add the ligand solution to the flask containing the dried DSPE-PEG(2000)-NHS film.[12] The volume will depend on the desired final concentration.

-

Hydrate the lipid film by gentle agitation, such as vortexing or bath sonication, to form micelles of the DSPE-PEG-ligand conjugate.[12]

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring or rotation.[14] The optimal time may vary and should be determined empirically.

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

-

Remove unreacted ligand, hydrolyzed NHS ester, and quenching agent by dialysis against an appropriate buffer or by using size-exclusion chromatography.

-

Post-Insertion into Liposomes

For many applications, the resulting DSPE-PEG(2000)-ligand conjugate micelles are then incubated with pre-formed liposomes.[11] The hydrophobic DSPE anchor will spontaneously insert into the liposome's lipid bilayer, a process known as post-insertion, effectively decorating the liposome surface with the desired ligand.[11]

Conclusion: A Self-Validating System

The DSPE-PEG(2000)-NHS amine coupling chemistry provides a robust and versatile platform for the functionalization of nanocarriers. By understanding the underlying mechanism of nucleophilic acyl substitution and carefully controlling the critical reaction parameters—most notably pH—researchers can achieve high conjugation efficiencies and reproducible results. The inherent competition between aminolysis and hydrolysis serves as a self-validating check on the experimental setup; successful conjugation is a direct indicator of proper buffer selection and reagent handling. This guide provides the foundational knowledge and practical steps to empower scientists in drug development to leverage this powerful bioconjugation tool effectively.

References

-

Nanocs. (n.d.). DSPE-PEG-NHS. Retrieved from Nanocs website: [Link]

-

Nanocs. (n.d.). DSPE PEG NHS, MW 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from Nanocs website: [Link]

-

Avanti Polar Lipids. (n.d.). DSPE-PEG (2000) Carboxy NHS Reagent. Retrieved from Avanti Polar Lipids website: [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from Glen Research website: [Link]

-

Shamsi, M., et al. (2018). Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro. Journal of Controlled Release, 279, 143-153. [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from AxisPharm website: [Link]

-

Formicola, B., et al. (2019). The synergistic effect of chlorotoxin-mApoE in boosting drug-loaded liposomes across the BBB. Journal of Nanobiotechnology, 17(1), 109. [Link]

-

Nanocs. (n.d.). DSPE-PEG-NHS. Retrieved from Nanocs website: [Link]

-

O'Brien, J. J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 17(4), 1647-1655. [Link]

-

Zhang, Y., et al. (2016). DSPE-PEG: a distinctive component in drug delivery system. Journal of Controlled Release, 249, 185-201. [Link]

-

ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?. Retrieved from ResearchGate website: [Link]

-

Zhang, Y., et al. (2016). DSPE-PEG: A distinctive component in drug delivery system. Request PDF. Retrieved from ResearchGate website: [Link]

-

Zhang, F., et al. (2014). Application of poly(ethylene glycol)– distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanocarriers for drug delivery. International Journal of Nanomedicine, 9, 2749–2761. [Link]

-

Li, Y., et al. (2019). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Bioconjugate Chemistry, 30(5), 1435-1446. [Link]

-

AxisPharm. (2024). PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy. Retrieved from AxisPharm website: [Link]

-

Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(23), 10316-10330. [Link]

Sources

- 1. DSPE-PEG-NHS [nanocs.net]

- 2. dovepress.com [dovepress.com]

- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nanocs.net [nanocs.net]

- 9. caymanchem.com [caymanchem.com]

- 10. DSPE-PEG-NHS [nanocs.net]

- 11. encapsula.com [encapsula.com]

- 12. encapsula.com [encapsula.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. neb.com [neb.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. broadpharm.com [broadpharm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

understanding the role of NHS ester in bioconjugation

The Role of NHS Esters in Bioconjugation: A Technical Masterclass

Part 1: Executive Summary

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters represent the gold standard for amine-targeted modification.[1][2] Their ubiquity stems from a unique chemical balance: they are reactive enough to form stable amide bonds with primary amines (

For the drug development professional or senior scientist, "using an NHS ester" is rarely the challenge. The challenge lies in controlling the competition between the desired aminolysis (conjugation) and the inevitable hydrolysis (degradation). This guide moves beyond the basics to dissect the kinetic variables—pH, solvent integrity, and stoichiometry—that determine whether a conjugation yields a homogeneous therapeutic candidate or a precipitated aggregate.

Part 2: Mechanism of Action & Chemical Kinetics

The fundamental utility of NHS ester chemistry is the conversion of a chemically inert carboxyl group into a reactive acylating agent. This is typically achieved via carbodiimide activation (e.g., EDC), creating an intermediate that is susceptible to nucleophilic attack.

The Reaction Pathway

The reaction proceeds through a nucleophilic substitution. The primary amine on the target molecule (e.g., the

Critical Insight: The reaction is governed by the basicity of the amine. Only unprotonated amines (

-

Low pH (< 6.0): NHS esters are stable, but amines are protonated (Reaction rate

0). -

High pH (> 8.5): Amines are reactive, but the hydroxide ion (

) concentration promotes rapid hydrolysis of the NHS ester.

Visualization: The Competitive Pathway

The following diagram illustrates the competition between the desired conjugation and the hydrolytic "dead end."

Figure 1: The kinetic competition in NHS ester chemistry. Success depends on maximizing the green pathway (Aminolysis) while suppressing the red pathway (Hydrolysis).

Part 3: Strategic Selection: NHS vs. Sulfo-NHS

A common error in experimental design is treating NHS and Sulfo-NHS as interchangeable. They are chemically identical regarding the reaction mechanism but physically distinct regarding solubility and membrane permeability.

| Feature | NHS Ester | Sulfo-NHS Ester |

| Chemical Structure | Neutral, hydrophobic ring. | Charged sulfonate ( |

| Solubility | Water Insoluble. Must be dissolved in organic solvent (DMSO/DMF) first.[1][4] | Water Soluble. Can be added directly to aqueous buffers. |

| Membrane Permeability | Membrane Permeable. Crosslinks intracellular and extracellular targets. | Membrane Impermeable. Labels only cell-surface proteins.[5] |

| Primary Use Case | ADCs, intracellular signaling studies, hydrophobic drug linkers. | Cell-surface receptor tagging, hydrophilic protein conjugates. |

Expert Tip: For in vivo applications or highly sensitive proteins, Sulfo-NHS is often preferred to avoid the use of organic co-solvents (DMSO), which can induce micro-denaturation of the protein target [1].

Part 4: Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

The pH "Goldilocks Zone" (7.2 – 8.5)

-

Scientific Rationale: You need a pH where a sufficient fraction of amines are deprotonated (pKa of Lysine

-amine -

Data Point: At pH 7.0 (0°C), the half-life of an NHS ester is ~4–5 hours.[4][6][7][8] At pH 8.6 (4°C), it drops to ~10 minutes [2].[4][6]

-

Recommendation: Perform reactions at pH 8.0 – 8.3 for optimal efficiency.

Buffer Incompatibility

-

Fatal Flaw: Using Tris (Tris(hydroxymethyl)aminomethane) or Glycine as a reaction buffer. These molecules contain primary amines and will scavenge the NHS ester immediately.

Solvent Purity (The "Fishy" Smell Test)

-

Issue: NHS esters are dissolved in DMF or DMSO. If these solvents are old/hygroscopic, they hydrolyze. Worse, degraded DMF produces dimethylamine, which destroys the NHS ester.

-

Validation: If your DMF smells "fishy," it contains amines.[1] Discard it. Use anhydrous, amine-free grade solvents packed under argon/nitrogen [3].

Part 5: Validated Protocol – Antibody-Fluorophore Conjugation

This protocol is designed as a self-validating system. It includes checkpoints to ensure the reagent is active and the protein is receptive.

Workflow Diagram

Figure 2: Step-by-step workflow for NHS-ester conjugation. Note the critical "Immediate Addition" of the solubilized NHS ester to prevent hydrolysis.

Detailed Methodology

-

Buffer Exchange: Dialyze or desalt the antibody into PBS (pH 8.0) or 100 mM Sodium Bicarbonate . Ensure no Sodium Azide or Tris is present.

-

Calculations: Aim for a molar excess of 15-20x (Dye:Protein) for whole IgG.

-

Solubilization: Dissolve the NHS-ester fluorophore in anhydrous DMSO immediately before use.

-

Self-Validation Check: The solution should be clear. Turbidity indicates moisture contamination and hydrolysis.

-

-

Reaction: Add the NHS solution to the antibody while vortexing gently. Incubate for 60 minutes at Room Temperature (protected from light).

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Purification: Remove excess dye using a desalting column (e.g., Sephadex G-25) or dialysis cassette.

Part 6: Troubleshooting & Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| Low Degree of Labeling (DOL < 1) | Hydrolysis of NHS ester prior to reaction. | Use fresh, dry DMSO.[13] Ensure buffer pH is > 7.5. Do not store NHS stocks in solution. |

| Protein Precipitation | Over-labeling (hydrophobic aggregation) or too much organic solvent. | Reduce molar excess (try 10x). Keep DMSO final volume < 10%. |

| No Reaction | Interfering agents in buffer. | Verify buffer is free of Tris, Glycine, or high concentrations of Azide. |

| High Background in Assay | Unreacted ester not removed. | Increase quenching time/concentration. Improve desalting step. |

References

- Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291–2299.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. neb.com [neb.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: DSPE-PEG(2000)-NHS – Purity, Supply, and Bioconjugation

Introduction: The Anchor of Targeted Delivery

In the architecture of Lipid Nanoparticles (LNPs) and Liposomes, DSPE-PEG(2000)-NHS is not merely an excipient; it is the critical "docking station" for active targeting.

While the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) tail anchors firmly into the lipid bilayer via hydrophobic interaction, the PEG(2000) spacer provides the necessary "stealth" corona to evade the Reticuloendothelial System (RES).[1] The terminal NHS (N-hydroxysuccinimide) ester is the reactive warhead, enabling the covalent attachment of antibodies, peptides, or aptamers to the nanoparticle surface.

However, this molecule presents a paradox: It is essential for targeting but chemically unstable in the very aqueous environments required for its application. This guide dissects the supply landscape, purity requirements, and the precise handling protocols necessary to overcome the "Hydrolysis Trap."

The Chemistry of Reliability

Structure-Function Analysis

-

Lipid Anchor (DSPE): C18:0 saturated chains (Stearic acid). High phase transition temperature (

) ensures stable insertion into the bilayer, preventing premature desorption in plasma. -

Spacer (PEG 2000): The ~45 repeating ethylene oxide units provide a hydrodynamic radius that balances circulation half-life with ligand accessibility. Shorter PEGs (MW 1000) may be shielded by the LNP corona; longer PEGs (MW 5000) may sterically hinder ligand-receptor binding.

-

Reactive Head (NHS Ester): Reacts with primary amines (

) on proteins/peptides to form a stable amide bond.

The Hydrolysis Trap (Critical Failure Mode)

The NHS ester is susceptible to hydrolysis, converting back to a non-reactive carboxylic acid. This reaction competes directly with the desired conjugation.

Key Kinetic Data:

-

pH 7.0: Hydrolysis

hours. -

pH 8.6: Hydrolysis

minutes.

Implication: You cannot dissolve DSPE-PEG-NHS in an aqueous buffer and "store it" for later use. It must be reconstituted in an anhydrous organic solvent (DMSO/DMF) and introduced to the aqueous reaction mix seconds before the ligand.

Market Landscape & Supplier Analysis

Selecting a supplier is a risk-management decision based on your development stage.

Supplier Tier Comparison

| Feature | Tier 1: GMP / Pharma Grade | Tier 2: Premium Research | Tier 3: Standard Research |

| Primary Suppliers | NOF Corp (Japan), Croda/Avanti (USA/UK), Merck (Germany) | BroadPharm , Cayman Chemical | Nanosoft Polymers , Creative PEGWorks |

| Product Names | SUNBRIGHT® DSPE-020GS (NOF) | DSPE-PEG(2000) NHS | DSPE-PEG-NHS |

| Purity (HPLC) | > 99% | > 95% | > 90-95% |

| Polydispersity (PDI) | Strictly Controlled (< 1.05) | Controlled (< 1.10) | Variable |

| Trace Solvents | ICH Q3C Compliant | Low | Not always quantified |

| Cost (approx) | |||

| Use Case | Clinical Trials, cGMP Mfg | Pre-clinical, POC | Early Discovery, Screening |

Critical Quality Attributes (CQAs) for Procurement

When ordering, request the Certificate of Analysis (CoA) and verify:

-

NHS Activity: Should be >90%.[2] If only "Total Purity" is listed, the NHS ring could be hydrolyzed (open) while the lipid remains "pure" by mass.

-

PDI (Polydispersity Index): For PEG2000, a PDI > 1.1 indicates broad molecular weight distribution, which affects the pharmacokinetics of the final LNP.

Technical Workflow: The "Post-Insertion" Protocol

The most robust method for functionalizing LNPs is Post-Insertion . This avoids exposing the sensitive NHS ester to the harsh conditions of LNP formation (ethanol injection, dialysis, high shear).

Phase 1: The Conjugation (Ligand-Lipid Micelles)

Goal: Attach the ligand (Antibody/Peptide) to the DSPE-PEG-NHS in a micellar state before putting it on the LNP.

Materials:

-

Ligand (Protein/Ab) with available Lysine amines.

-

Anhydrous DMSO (Dimethyl sulfoxide).

-

Reaction Buffer: HEPES pH 7.5 or PBS pH 7.4 (Avoid Tris – it contains amines!).

Protocol:

-

Ligand Prep: Buffer exchange ligand into HEPES pH 7.5. Conc: 1–5 mg/mL.

-

Lipid Solubilization: Dissolve DSPE-PEG-NHS in anhydrous DMSO to 10 mg/mL. Do this immediately before step 3.

-

Rapid Mixing: Add the lipid-DMSO solution to the Ligand-Buffer. Keep DMSO < 10% (v/v) to prevent protein denaturation.

-

Molar Ratio: Typically 10:1 to 50:1 (Lipid:Protein) to drive reaction over hydrolysis.

-

-

Incubation: Incubate for 30–60 mins at Room Temp (or 2 hours at 4°C).

-

Quenching: Add Glycine or Tris (pH 8.0) to quench remaining NHS esters.

Phase 2: Insertion into LNPs

-

Micelle Transfer: The reaction mix now contains DSPE-PEG-Ligand micelles.

-

Incubation with LNPs: Mix these micelles with pre-formed LNPs/Liposomes.

-

Heat: Incubate at

(or near the -

Purification: Use Tangential Flow Filtration (TFF) or Dialysis (300k MWCO) to remove unconjugated micelles and free ligand.

Visualizing the Critical Pathways

Diagram 1: The "Hydrolysis Trap" Mechanism

This diagram illustrates the kinetic competition that dictates the success of your experiment.

Caption: Kinetic competition between amine conjugation (Green) and hydrolysis (Red). High pH accelerates both, but hydrolysis often dominates at pH > 8.5.

Diagram 2: The Post-Insertion Workflow

A step-by-step logic flow for the recommended protocol.

Caption: The Post-Insertion workflow ensures the NHS ester reacts with the ligand before the lipid is inserted into the LNP bilayer.

Troubleshooting & Storage

Storage "Best Practices"

-

Temperature: -20°C is mandatory. -80°C is preferred for long-term storage (>6 months).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen oxidation can degrade the PEG chain; moisture destroys the NHS ester.

-

Handling: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric water inside, hydrolyzing the remaining powder.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Check buffer pH (< 8.0). Ensure DMSO was dry. Confirm no amines in buffer (e.g., Tris/Glycine). |

| LNP Aggregation | Excess Lipid/DMSO | Reduce DMSO concentration to < 5%. Reduce Lipid:Ligand ratio. |

| Free Ligand in Prep | Incomplete Insertion | Increase insertion temperature (up to 40-50°C if payload allows) or time. |

| Zeta Potential Shift | Hydrolysis to -COOH | If NHS hydrolyzes, it becomes negatively charged (-COOH). A shift to negative Zeta potential without ligand attachment confirms hydrolysis. |

References

-

NOF Corporation. SUNBRIGHT® DSPE-020GS Technical Data Sheet. (Accessed 2023). [Link]

-

Avanti Polar Lipids (Croda). DSPE-PEG(2000) Carboxy NHS Product Page. [Link]

-

Nojima, Y., et al. (2009).[5] "The pH-dependent formation of PEGylated bovine lactoferrin by branched PEG-NHS active esters." Biological and Pharmaceutical Bulletin. [Link]

Sources

- 1. crodapharma.com [crodapharma.com]

- 2. DSPE-PEG-NHS [nanocs.net]

- 3. caymanchem.com [caymanchem.com]

- 4. DSPE-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Stability of DSPE-PEG(2000)-NHS: An In-depth Technical Guide to Storage and Handling

Introduction: The Critical Role of DSPE-PEG(2000)-NHS in Bioconjugation and Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-hydroxysuccinimide (DSPE-PEG(2000)-NHS) is a heterobifunctional linker at the forefront of advanced drug delivery systems, particularly in the development of targeted nanoparticles and liposomes.[1][2] Its unique structure, comprising a hydrophobic distearoyl (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, enables the covalent attachment of biomolecules, such as antibodies and peptides, to the surface of lipid-based nanocarriers.[1][3] This process, known as bioconjugation, is pivotal for active targeting, enhancing therapeutic efficacy and minimizing off-target effects.

However, the efficacy of DSPE-PEG(2000)-NHS is intrinsically linked to the integrity of its amine-reactive NHS ester group. This functional group is highly susceptible to degradation, primarily through hydrolysis, which can compromise conjugation efficiency and lead to variability in experimental outcomes. Therefore, a comprehensive understanding and strict adherence to proper storage and handling protocols are not merely recommendations but prerequisites for successful research and development. This guide provides a detailed, science-backed framework for preserving the stability and reactivity of DSPE-PEG(2000)-NHS, ensuring its optimal performance in your applications.

The Core Principle: Understanding the Chemistry of Instability

The central challenge in handling DSPE-PEG(2000)-NHS is preventing the premature hydrolysis of the NHS ester. This degradation pathway competes directly with the desired aminolysis reaction, where the NHS ester reacts with a primary amine on a target ligand to form a stable amide bond.

The Competing Reactions: Aminolysis vs. Hydrolysis

The utility of DSPE-PEG(2000)-NHS hinges on the successful reaction with primary amines (-NH₂) of proteins, peptides, or other targeting ligands.[3] This reaction, termed aminolysis, proceeds via a nucleophilic acyl substitution mechanism.[4][5] However, in an aqueous environment, water molecules can also act as nucleophiles and attack the NHS ester, leading to its hydrolysis.[6] This irreversible reaction cleaves the NHS group, yielding an inert carboxyl group and rendering the lipid incapable of conjugation.[5]

The balance between these two competing reactions is heavily influenced by pH. While the rate of aminolysis is significantly faster than hydrolysis at the optimal pH range of 7.2-8.5, the hydrolytic pathway becomes increasingly dominant as the pH rises further.[4][6]

Below is a diagram illustrating the critical competition between the desired aminolysis reaction and the undesirable hydrolysis pathway.

Caption: Competing reaction pathways for DSPE-PEG(2000)-NHS.

Long-Term Storage: Preserving Integrity Before Use

The long-term stability of DSPE-PEG(2000)-NHS in its solid, powdered form is contingent on two primary factors: temperature and the absence of moisture.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of any potential degradation reactions.[7] |

| Atmosphere | Store under desiccant in a tightly sealed container. For optimal long-term stability, backfill with an inert gas (argon or nitrogen). | The NHS ester is highly sensitive to moisture. Desiccants absorb ambient moisture, while an inert gas displaces moist air, preventing hydrolysis.[8] |

| Light | Store in the dark or in an opaque container. | While the primary degradation pathway is hydrolysis, protection from light is a general best practice for complex organic molecules. |

Expert Insight on Inert Gas: While the DSPE component, being a saturated lipid, is not highly susceptible to oxidation, the primary benefit of an inert gas atmosphere is the rigorous exclusion of atmospheric moisture.[8][9] This is particularly critical for maintaining the integrity of the NHS ester over months or years of storage, especially if the container has been opened previously.

Handling the Solid Reagent: A Step-by-Step Protocol to Prevent Degradation

The greatest risk of accidental degradation occurs when handling the solid DSPE-PEG(2000)-NHS powder. The hygroscopic nature of the compound means that even brief exposure to ambient air can introduce enough moisture to initiate hydrolysis.[7]

Mandatory Acclimatization

Crucially, the sealed container must be allowed to warm to ambient room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, leading to rapid degradation of the NHS ester. This process can take 30-60 minutes depending on the size of the container.

Protocol for Aliquoting DSPE-PEG(2000)-NHS Powder

Frequent opening of the main stock container should be avoided. Aliquoting the powder into smaller, single-use vials is the most effective strategy to preserve the integrity of the bulk material.

Objective: To divide the bulk DSPE-PEG(2000)-NHS into smaller quantities for individual experiments while minimizing exposure to atmospheric moisture.

Materials:

-

DSPE-PEG(2000)-NHS in its original container

-

Pre-weighed, dry glass vials with PTFE-lined screw caps

-

Spatula

-

A low-humidity environment (e.g., a glove box or a balance with a draft shield in a room with low humidity)

-

Inert gas (argon or nitrogen) source with a gentle flow regulator (optional but highly recommended)

Procedure:

-

Preparation: Move the sealed primary container of DSPE-PEG(2000)-NHS from the freezer to a desiccator at room temperature. Allow it to fully equilibrate to ambient temperature.

-

Environment Setup: If not using a glove box, ensure the working area is clean and dry. Minimize air currents.

-

Weighing and Transfer: Work quickly and efficiently. Open the primary container, and using a clean, dry spatula, promptly transfer the desired amount of powder into the pre-weighed aliquot vials.

-

Inert Gas Purge (Optional but Recommended): Gently direct a stream of inert gas into each aliquot vial for a few seconds to displace the air.[8]

-

Sealing: Immediately and tightly cap the aliquot vials. For extra protection, wrap the cap-vial interface with parafilm.

-

Storage: Promptly return the primary container and the newly created aliquots to the -20°C freezer. Ensure the primary container is also purged with inert gas before re-sealing if this option is available.

Reconstitution and Short-Term Handling: Maintaining Reactivity in Solution

Once dissolved, the NHS ester of DSPE-PEG(2000)-NHS is significantly more susceptible to hydrolysis. Therefore, solutions should always be prepared fresh immediately before use.[7]

Solvent Selection and Preparation

The choice of solvent is critical. A non-aqueous, polar, aprotic, and anhydrous solvent is required to dissolve the DSPE-PEG(2000)-NHS before its introduction to the aqueous reaction buffer.

-

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Rationale: DMSO readily dissolves DSPE-PEG(2000)-NHS and is miscible with the aqueous buffers typically used for conjugation.[2] It is crucial to use a new, unopened bottle or a properly stored anhydrous grade of DMSO to minimize water content.

Protocol for Reconstitution

Objective: To prepare a stock solution of DSPE-PEG(2000)-NHS for immediate use in a conjugation reaction.

-

Acclimatize: Warm an aliquot vial of DSPE-PEG(2000)-NHS to room temperature as described previously.

-

Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the vial briefly until the powder is fully dissolved. Gentle warming (to 30-40°C) can be applied if necessary to aid dissolution.

-

Immediate Use: Proceed with adding the DSPE-PEG(2000)-NHS stock solution to your aqueous reaction mixture without delay.

Note on Stock Solutions: Do not prepare and store stock solutions of DSPE-PEG(2000)-NHS. The half-life of the NHS ester in any solution containing trace amounts of water is finite and decreases rapidly, especially at room temperature.

The Reaction Environment: Optimizing for Successful Conjugation

The success of the conjugation reaction depends on carefully controlling the aqueous environment to favor aminolysis over hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is the most significant factor influencing the outcome.

-

Optimal pH Range: 7.2 - 8.5

-

Causality:

-

Below pH 7: The primary amine groups on the target molecule are largely protonated (R-NH₃⁺), making them poor nucleophiles and significantly slowing the desired aminolysis reaction.[5]

-

Above pH 8.5: The concentration of hydroxide ions (OH⁻) increases, dramatically accelerating the rate of NHS ester hydrolysis.[5]

-

The following table provides a quantitative illustration of the impact of pH and temperature on the stability of NHS esters in an aqueous environment.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.6 | 4 | ~10 minutes |

| 9.0 | Room Temperature | Minutes |

Data synthesized from multiple sources for general NHS esters.[4][5]

This data underscores the critical need to maintain the reaction pH within the optimal window to ensure that the aminolysis reaction proceeds to completion before significant hydrolysis of the DSPE-PEG(2000)-NHS occurs.

Workflow for a Typical Conjugation Reaction

The following diagram outlines a generalized workflow for conjugating a protein to a liposome using DSPE-PEG(2000)-NHS, emphasizing the key handling considerations.

Caption: Generalized experimental workflow for bioconjugation.

Conclusion: A Self-Validating System for Reproducible Results

The protocols and principles outlined in this guide are designed to create a self-validating system for the use of DSPE-PEG(2000)-NHS. By understanding the underlying chemical principles—primarily the competition between aminolysis and hydrolysis—and by meticulously controlling the key variables of temperature, moisture, and pH, researchers can ensure the stability and reactivity of this critical reagent. Adherence to these guidelines will not only preserve the material integrity of DSPE-PEG(2000)-NHS but will also lead to more consistent, reproducible, and reliable results in the development of next-generation targeted therapeutics.

References

-

Avanti Polar Lipids. How Can I Protect My Lipid From Oxidation?[Link]

-

Nanocs. DSPE PEG NHS, MW 1000, 2000, 3400, 5000, 10k, 20k.[Link]

-

Khosro Dastafkan et al. The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes. National Institutes of Health. [Link]

-

Zahra Ramezani et al. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro. National Institutes of Health. [Link]

-

Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.[Link]

-

Gaudin, A. et al. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. National Institutes of Health. [Link]

Sources

- 1. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 2. web.mit.edu [web.mit.edu]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Hydroxysuccinimide active ester [schem.jp]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Engineering Stealth and Uptake with PEGylated Lipids

Executive Summary

Context: The clinical success of Comirnaty® and Spikevax® has cemented Lipid Nanoparticles (LNPs) as the premier non-viral delivery vector. However, the component responsible for their systemic stability—the PEGylated lipid—presents a fundamental paradox known as the "PEG Dilemma."[1][2] Purpose: This guide dissects the molecular mechanics of PEG-lipids, providing a rational framework for selecting anchor lengths (C14 vs. C18) to balance circulation half-life with cellular uptake. It includes a validated microfluidic formulation protocol and addresses the Accelerated Blood Clearance (ABC) phenomenon.

Part 1: The Chemistry of Control

The PEG-lipid is not merely a "shield"; it is the primary regulator of particle size and stability. It sits at the LNP surface, where its polyethylene glycol (PEG) domain forms a steric barrier (the hydration layer) that repels serum opsonins (e.g., ApoE, complement factors).

However, this barrier must be temporary. If the PEG layer remains intact upon reaching the target tissue, it prevents the LNP from fusing with the endosomal membrane, trapping the payload. This necessitates the use of diffusible (sheddable) PEG-lipids .

Structural Logic: The Anchor Determines the Fate

The rate at which PEG sheds from the LNP surface is dictated by the hydrophobicity of its lipid anchor.

-

Permanent PEG (e.g., PEG-DSPE): Uses a saturated C18 tail. The high hydrophobic interaction keeps it anchored in the bilayer for days. Ideal for circulating liposomes (e.g., Doxil®) but detrimental for intracellular delivery of mRNA.

-

Sheddable PEG (e.g., PEG-DMG): Uses a shorter C14 tail.[3][4] The weaker hydrophobic anchor allows the lipid to desorb (shed) rapidly once in circulation, exposing the LNP surface for cellular uptake.

Data Comparison: PEG-DMG vs. PEG-DSPE

The following table synthesizes physicochemical differences critical for formulation scientists.

| Feature | PEG-2000-DMG (C14) | PEG-2000-DSPE (C18) |

| Anchor Structure | Dimyristoyl (14-carbon) | Distearoyl (18-carbon) |

| Linker Type | Glycerol (Ether/Ester) | Phosphoethanolamine |

| LNP Surface Half-life | < 30 minutes (Rapid Shedding) | > 24 hours (Stable Anchoring) |

| Primary Utility | mRNA/siRNA Intracellular Delivery | Long-circulating Liposomal Drugs |

| Effect on Uptake | High (Post-shedding) | Low (Steric hindrance persists) |

| ABC Induction Risk | Moderate | High (Due to persistent presentation) |

Part 2: Mechanistic Action & The PEG Dilemma

The "PEG Dilemma" describes the trade-off between systemic survival and intracellular potency.

-

Circulation: High PEG density is required to prevent aggregation and opsonization.

-

Uptake: PEG must be removed to allow the ApoE corona to form (which triggers hepatocyte uptake via LDLR) and to permit membrane fusion.

Visualization: The PEG Dilemma and Shedding Kinetics

The following diagram illustrates the transition from a "Stealth" state to an "Active" state.

Caption: The PEG Dilemma: C14-PEG (DMG) sheds rapidly to allow ApoE binding and uptake, whereas C18-PEG (DSPE) persists, leading to eventual immune clearance.[5]

The ABC Phenomenon (Accelerated Blood Clearance)

A critical failure mode in multi-dose regimens is the ABC phenomenon.

-

Mechanism: The first dose primes the immune system, generating anti-PEG IgM antibodies (via splenic B-1 cells).[6][7]

-

Consequence: Upon the second dose, these antibodies bind the PEG coat, activating complement (C3b) and triggering rapid clearance by Kupffer cells in the liver.

-

Mitigation: Use sheddable PEG-lipids (PEG-DMG) which minimize the window of epitope presentation, or ensure a dosing interval (e.g., >3 weeks) that allows IgM levels to subside.

Part 3: Protocol – Microfluidic Assembly of LNPs

Microfluidic mixing is the gold standard for LNP manufacturing. Unlike extrusion, it relies on the rapid, controlled precipitation of lipids when an ethanolic phase meets an aqueous phase. This protocol uses a standard staggered herringbone mixer (e.g., NanoAssemblr).

Materials

-

Ionizable Lipid: (e.g., DLin-MC3-DMA or proprietary)

-

Helper Lipids: DSPC and Cholesterol

-

Payload: mRNA in Citrate Buffer (pH 4.0)

-

Solvent: Ethanol (Molecular Grade)[5]

Workflow Logic

-

Molar Ratio Calculation: The industry standard starting point is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

-

Note: The 1.5% PEG content is critical. Increasing this to 3% or 5% will drastically reduce particle size (<50nm) but may hinder efficacy by preventing fusion.[5]

-

-

N/P Ratio: Target an N/P ratio of 6 (Nitrogen on lipid to Phosphate on RNA).

Step-by-Step Methodology

-

Organic Phase Preparation:

-

Dissolve all lipids in ethanol.

-

Ensure total lipid concentration is 10–12 mM.

-

-

Aqueous Phase Preparation:

-

Dilute mRNA in 50mM Citrate Buffer (pH 4.0).[5]

-

Calculate concentration based on the N/P ratio of 6.

-

-

Microfluidic Mixing:

-

Flow Rate Ratio (FRR): Set to 3:1 (Aqueous:Organic). This rapid dilution dictates the polarity shift that drives nanoparticle self-assembly.

-

Total Flow Rate (TFR): 12 mL/min (for benchtop devices).[5] High velocity ensures turbulent mixing in the herringbone structures.

-

-

Downstream Processing:

-

Dilution: Immediately dilute the output 40x into PBS (pH 7.4) to quench the ethanol and neutralize pH.

-

Dialysis/TFF: Use Tangential Flow Filtration (100kD cutoff) to remove ethanol and unencapsulated RNA.

-

-

Validation:

-

Measure Size/PDI via Dynamic Light Scattering (Target: 60–90 nm, PDI < 0.2).

-

Measure Encapsulation Efficiency via RiboGreen assay (Target: >90%).

-

Visualization: Microfluidic Workflow

Caption: Microfluidic assembly workflow. The 3:1 Aqueous:Ethanol ratio drives the polarity shift essential for lipid precipitation around the mRNA core.

Part 4: Future Directions

While PEG-DMG is the current standard, the field is moving toward alternatives to circumvent the ABC phenomenon and potential anaphylaxis (CARPA).

-

Polysarcosine: A polypeptoid that mimics PEG's stealth properties but is non-immunogenic.

-